2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with significant relevance in medicinal chemistry and materials science. This compound features a dioxaborolane ring structure, which is known for its utility in various chemical transformations and as a building block in the synthesis of more complex molecules.
This compound belongs to the class of organoboron compounds, specifically dioxaborolanes. Organoboron compounds are widely recognized for their applications in organic synthesis, particularly in cross-coupling reactions and as intermediates in pharmaceuticals.
The synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-(methylsulfonyl)phenyl derivatives with boron precursors.
Technical Details:
The molecular formula of 2-(3-chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H19BClO4S. Its structure includes a dioxaborolane ring fused with a chlorinated phenyl group that carries a methylsulfonyl substituent.
This compound can participate in various chemical reactions typical of organoboron compounds:
Technical Details:
The mechanism of action for this compound primarily involves its role in cross-coupling reactions:
The efficiency and selectivity of these reactions can be influenced by factors such as solvent choice, temperature, and the nature of the base used .
Relevant data indicate that this compound has a boiling point that is not well-documented but can be inferred from similar compounds to be relatively high due to its complex structure .
2-(3-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications:
Iridium-catalyzed C–H borylation represents a direct and atom-economical approach for synthesizing 2-(3-chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method enables regioselective functionalization of the aryl chloride precursor without requiring pre-activated substrates. The reaction employs the catalyst system [Ir(COD)OMe]₂ (1 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as the ligand in cyclohexane solvent at 80°C [5]. The dtbpy ligand plays a crucial role in stabilizing the active iridium species and enhancing its electrophilic character for aromatic C–H activation.
The methylsulfonyl substituent exerts significant influence on regiochemistry through steric direction effects. Despite being an electron-withdrawing group, the methylsulfonyl's bulk directs borylation predominantly to the meta-position relative to chlorine (ortho to sulfone), achieving 60-75% yields for sterically hindered substrates [5]. Mechanistic studies reveal that the iridium catalyst abstracts a hydrogen atom from the aryl chloride's meta-position, forming a boronate intermediate that couples with pinacolborane (HBpin). This pathway avoids interference with the chloro substituent, preserving this valuable handle for subsequent functionalization.
Table 1: Iridium-Catalyzed Borylation Optimization Parameters
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Catalyst Loading | 1 mol% [Ir(COD)OMe]₂ | <60% at 0.5 mol% |
Ligand | dtbpy (2.2 mol%) | 40% yield with dppe |
Temperature | 80°C | 50% yield at 60°C |
Solvent | Cyclohexane | 55% yield in toluene |
Reaction Time | 12-16 hours | Incomplete at 8 hours |
Palladium-catalyzed cross-coupling provides a complementary high-yielding route to this dioxaborolane derivative. The PdCl₂(CH₃CN)₂/SPhos system enables direct borylation of 3-chloro-4-(methylsulfonyl)chlorobenzene with bis(pinacolato)diboron (B₂pin₂) at 110°C in 1,4-dioxane, achieving exceptional 89% yield within 8 hours [5]. This method overcomes the electronic deactivation imposed by the electron-withdrawing methylsulfonyl group through ligand-accelerated catalysis. The SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances oxidative addition kinetics by 12-fold compared to triphenylphosphine, which is crucial for activating the aryl chloride substrate .
The reaction mechanism involves three key stages: oxidative addition of the aryl chloride to Pd(0), transmetalation with diboron reagent, and reductive elimination to form the boronic ester. The electron-deficient nature of the aryl chloride substrate typically impedes oxidative addition, but bulky electron-rich ligands like SPhos create a 14-electron Pd center that preferentially binds boron reagents over competing bases. Kinetic analysis reveals SPhos accelerates transmetalation by 3.2×10³ M⁻¹s⁻¹ compared to 8.7×10² M⁻¹s⁻¹ for XPhos, attributed to methoxy groups stabilizing the Pd–O–B intermediate .
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents with high donor numbers (DN=29.8 for 1,4-dioxane) stabilize the Pd(II) intermediate during oxidative addition, increasing reaction rates by 40% compared to nonpolar solvents like toluene (DN=0.1). However, solvent basicity must be controlled—triethylamine co-solvents above 20 vol% induce protodeboronation, reducing yields by 15-22% [5]. Temperature optimization is critical, as exceeding 120°C causes sulfone decomposition, detectable via SO₂ evolution (νS=O 1360 cm⁻¹ → 1325 cm⁻¹ in IR) and >5% mass loss .
The formation of the boron-phenyl bond in this dioxaborolane derivative is profoundly influenced by substituent effects and catalyst design principles. The 3-chloro-4-methylsulfonyl substitution pattern creates a unique electronic environment where the sulfone group exerts strong electron-withdrawing effects (-I effect, σₘ = 0.60) while chlorine contributes both inductive withdrawal and resonance donation [5]. Computational studies indicate the methylsulfonyl group polarizes the boron center, increasing its electrophilicity and enhancing transmetalation efficiency in Suzuki reactions by 30-40% compared to non-sulfonylated analogs [5].
Steric congestion arises primarily from the ortho-disubstituted phenyl ring bearing chlorine and sulfone groups. The methylsulfonyl's tetrahedral geometry creates a cone angle of approximately 120°, restricting approach to the C2 position. Ligand design addresses this challenge through sterically demanding phosphines with cone angles >200° (e.g., SPhos: 202°, XPhos: 251°). In nickel-catalyzed approaches, N-heterocyclic carbene (NHC) ligands such as [Ni₂(ICy)₄(μ-COD)] facilitate borylation of this sterically encumbered substrate at 100°C in methylcyclohexane, albeit with lower yields (78%) due to competitive C–S bond cleavage at the methylsulfonyl group .
Table 2: Catalyst Systems for Sterically Hindered Substrates
Catalyst System | Ligand Type | Yield (%) | Major Challenge |
---|---|---|---|
PdCl₂(CH₃CN)₂/SPhos | Bulky bisphosphine | 89 | Thermal decomposition |
Ni(COD)₂/IMes·HCl | N-Heterocyclic carbene | 78 | C–S bond cleavage |
[Ir(COD)OMe]₂/dtbbpy | Bipyridine | 65 | Regioselectivity control |
RhCl(PPh₃)₃ | Triphenylphosphine | <40 | Undesired ortho-borylation |
The chlorine substituent's position creates an ortho-disubstitution environment that impedes traditional transmetalation pathways. This steric constraint necessitates catalyst-controlled approaches where ligand bulk precisely matches the substrate's spatial requirements. Bidentate vs. monodentate ligand systems present trade-offs: bidentate ligands (1,10-phenanthroline) enable lower catalyst loadings (0.5 mol%) but require stoichiometric bases that risk hydrolysis of the dioxaborolane ring. Monodentate trialkylphosphines (PCy₃) prevent base-induced degradation but necessitate higher temperatures (130°C) for effective C–Cl bond activation .
The synthesis of 2-(3-chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane employs two principal strategies: direct boronation and multi-step functionalization. Each approach presents distinct advantages and limitations in yield, scalability, and functional group tolerance.
Direct boronation methodologies include both iridium-catalyzed borylation (Section 1.1) and palladium-mediated cross-coupling (Section 1.2). These routes offer atom economy advantages with step counts of 1-2 steps from commercial aryl chlorides. Palladium systems provide superior yields (89%) but incur higher costs from precious metal catalysts and specialized ligands. Nickel-catalyzed borylation offers a cost-effective alternative at 78% yield but suffers from competitive C–S bond cleavage at the methylsulfonyl group [5]. Flow chemistry adaptations of iridium-catalyzed borylation have recently improved scalability by continuous processing, reducing reaction times by 40% while maintaining 60-65% yields [5].
Multi-step functionalization sequences typically follow two pathways:
The sulfonation-first approach demonstrates superior functional group compatibility, particularly when employing mCPBA oxidation of methylthio intermediates to sulfones (90% yield). However, this route requires protection of the boronic ester during oxidation, adding two extra steps [5] [7]. The borylation-first method using 2-(3-chloro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1438262-39-5) as a precursor enables late-stage sulfonation but risks over-oxidation to sulfoxides and requires rigorous exclusion of water during the final oxidation step [7].
Process economics favors direct borylation for small-scale applications (API intermediates) despite higher catalyst costs, as it reduces purification complexity. Multi-step routes show advantages in large-scale production (>100 kg) where catalyst costs dominate and oxidation chemistry is more readily scalable. Environmental metrics reveal direct borylation generates 40% less waste (E-factor: 18 vs. 31 for multi-step routes) but requires specialized handling of boron wastes [5].
Table 3: Synthesis Route Comparison
Parameter | Direct Borylation | Multi-Step Functionalization |
---|---|---|
Typical Steps | 1-2 | 3-5 |
Overall Yield | 75-89% | 60-72% |
Catalyst Cost (g/g) | $0.15-0.30 | $0.02-0.05 |
Byproduct Formation | <5% | 10-15% |
Scalability | Pilot scale (10 kg) | Production scale (100+ kg) |
Key Limitation | Sulfone decomposition | Over-oxidation risks |
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CAS No.: 94720-08-8